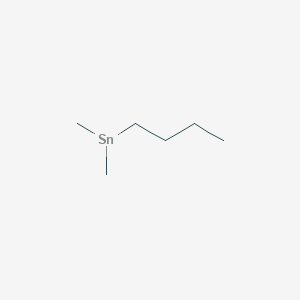
Dimethylbutyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbutyltin is an organotin compound characterized by the presence of two methyl groups and one butyl group attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:
Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
Dimethylbutyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The methyl or butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
科学的研究の応用
Dimethylbutyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.
Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.
作用機序
The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.
類似化合物との比較
Similar Compounds
- Dimethyltin dichloride
- Butyltin trichloride
- Trimethyltin chloride
Uniqueness
Dimethylbutyltin is unique due to its specific combination of methyl and butyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C6H15Sn |
|---|---|
分子量 |
205.89 g/mol |
InChI |
InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3; |
InChIキー |
JDGIIPUXQCHJKH-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
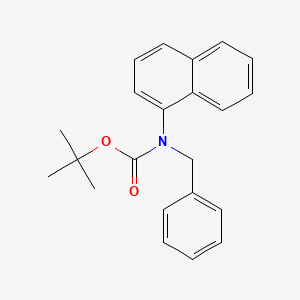



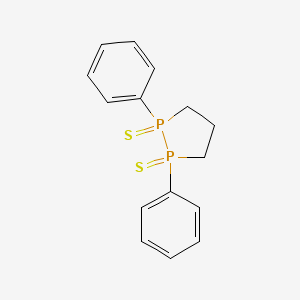
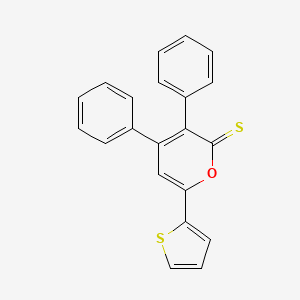

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
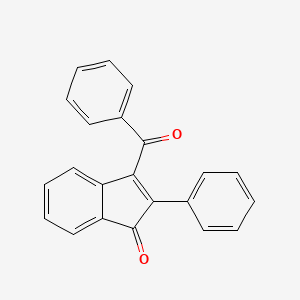
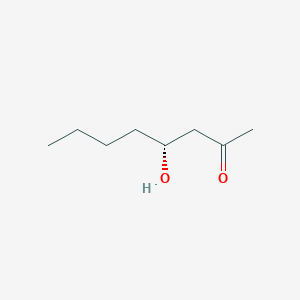


![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
